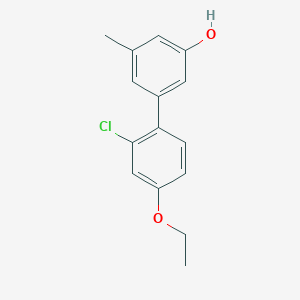
5-(2-Chloro-4-ethoxyphenyl)-3-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-4-ethoxyphenyl)-3-methylphenol, 95% (5-CEP-3-MP) is a chemical compound belonging to the class of phenols, which are compounds containing a hydroxyl group attached to an aromatic ring. It is an important intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and fragrances. 5-CEP-3-MP has been studied extensively for its potential applications in scientific research, and
Aplicaciones Científicas De Investigación
5-(2-Chloro-4-ethoxyphenyl)-3-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs. It has also been used in the synthesis of dyes and fragrances. In addition, 5-(2-Chloro-4-ethoxyphenyl)-3-methylphenol, 95% has been used in the synthesis of polymers, such as polyurethanes and polyesters.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-3-methylphenol, 95% is not fully understood, but it is believed to involve the formation of a covalent bond between the hydroxyl group of the phenol and the aromatic ring of the compound. This covalent bond is believed to be responsible for the compound’s activity in various scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-4-ethoxyphenyl)-3-methylphenol, 95% have not been extensively studied. However, it is believed to have anti-inflammatory and anti-cancer properties. It has also been suggested that it may have potential applications in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2-Chloro-4-ethoxyphenyl)-3-methylphenol, 95% in laboratory experiments is its high purity. It is also relatively easy to synthesize, and it is relatively inexpensive. The main limitation of using 5-(2-Chloro-4-ethoxyphenyl)-3-methylphenol, 95% in laboratory experiments is that its mechanism of action is not fully understood, so its effects may not be fully predictable.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(2-Chloro-4-ethoxyphenyl)-3-methylphenol, 95% in scientific research. These include further research into its mechanism of action, its potential applications in the treatment of various neurological disorders, and its potential use in the synthesis of polymers and other materials. Additionally, further research into its biochemical and physiological effects could lead to new applications in the pharmaceutical and agricultural industries.
Métodos De Síntesis
5-(2-Chloro-4-ethoxyphenyl)-3-methylphenol, 95% is synthesized by the reaction of 2-chloro-4-ethoxyphenol and 3-methylphenol. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at a temperature of around 80°C, and the reaction time is typically around two hours. The reaction yields a product with a purity of 95%.
Propiedades
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-3-18-13-4-5-14(15(16)9-13)11-6-10(2)7-12(17)8-11/h4-9,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBJBRSQAFHEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684003 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-36-7 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


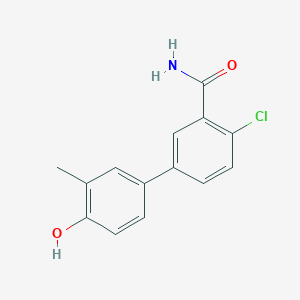


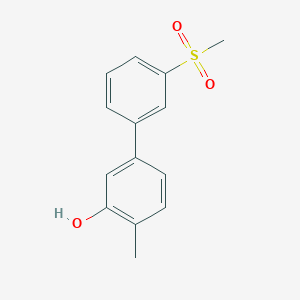

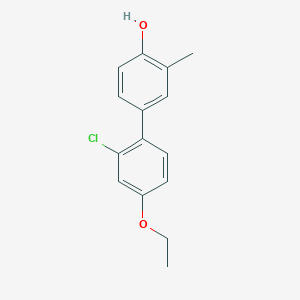


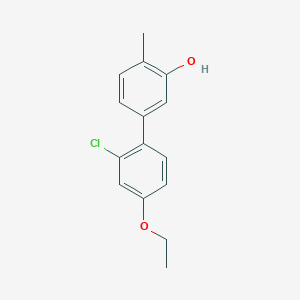

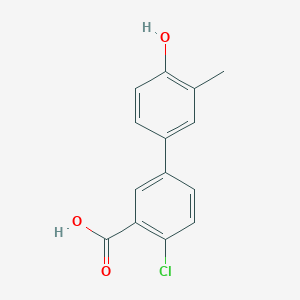
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372393.png)
